molecular formula C29H29N3O4S3 B381759 ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 315694-41-8

ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B381759
CAS RN: 315694-41-8
M. Wt: 579.8g/mol
InChI Key: GVJRULYKXCHJEG-UHFFFAOYSA-N
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Description

The compound “ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl core, a phenyl group, and an ethyl carboxylate group. The presence of multiple heterocyclic rings and functional groups suggests that this compound could exhibit interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. Given its structure, it might be expected to undergo reactions typical of thiophenes, pyrimidines, and carboxylates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not known. It’s possible that the compound could interact with biological systems in a variety of ways, depending on the specific context .

Future Directions

The potential applications and future directions for research on this compound are not clear from the available information. Further studies would be needed to elucidate its properties and potential uses .

properties

IUPAC Name

ethyl 2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S3/c1-2-36-28(35)24-19-12-7-4-8-14-20(19)39-26(24)30-22(33)16-37-29-31-25-23(18-13-9-15-21(18)38-25)27(34)32(29)17-10-5-3-6-11-17/h3,5-6,10-11H,2,4,7-9,12-16H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJRULYKXCHJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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